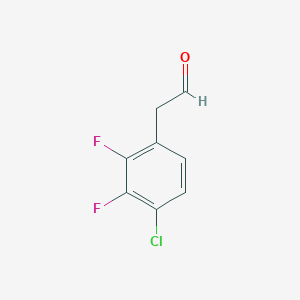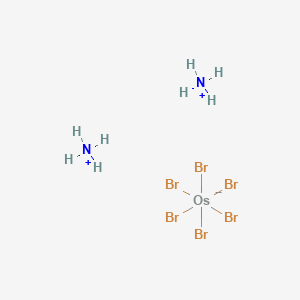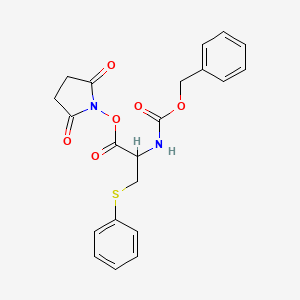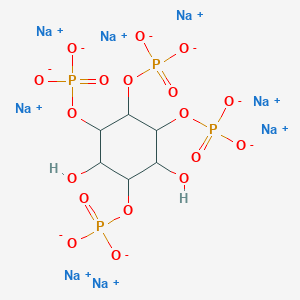
2,3-Difluoro-4-chloro-phenylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-chloro-phenylacetaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a chlorine atom at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-chloro-phenylacetaldehyde typically involves the introduction of the difluoro and chloro substituents onto a phenylacetaldehyde precursor. One common method is the halogenation of phenylacetaldehyde derivatives using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow chemistry, where the reagents are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4-chloro-phenylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen substituents (fluorine and chlorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2,3-Difluoro-4-chloro-benzoic acid.
Reduction: 2,3-Difluoro-4-chloro-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-chloro-phenylamine or 2,3-Difluoro-4-chloro-phenylthiol.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-chloro-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-chloro-phenylacetaldehyde depends on the specific application and the target molecule. In general, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of Schiff bases or other adducts. The fluorine and chlorine substituents can influence the reactivity and binding affinity of the compound by altering the electronic properties of the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoro-4-methyl-phenylacetaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
2,3-Difluoro-4-bromo-phenylacetaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
2,3-Difluoro-4-nitro-phenylacetaldehyde: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
2,3-Difluoro-4-chloro-phenylacetaldehyde is unique due to the combination of fluorine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and the relatively bulky chlorine atom can lead to unique steric and electronic effects, making this compound particularly useful in the design of new molecules with specific properties.
Propiedades
Fórmula molecular |
C8H5ClF2O |
|---|---|
Peso molecular |
190.57 g/mol |
Nombre IUPAC |
2-(4-chloro-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 |
Clave InChI |
DFVTYVOLXLPBPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC=O)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)


![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)

![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)

![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)

